(R)-1-(2-Methoxyphenyl)ethanol

Description

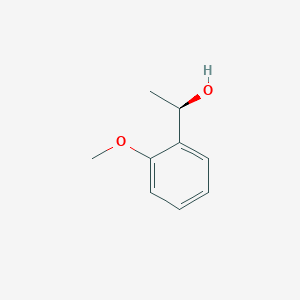

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGVIOVURMJEA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349146 | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113724-48-4 | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Methodologies for R 1 2 Methoxyphenyl Ethanol

Biocatalytic Approaches to (R)-1-(2-Methoxyphenyl)ethanol

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. Leveraging the inherent stereoselectivity of enzymes, these methods offer mild reaction conditions and high efficiency. For the production of this compound, several biocatalytic strategies have been successfully employed, including the use of isolated enzymes and whole-cell systems.

Ketoreductase-Mediated Asymmetric Reduction of Prochiral Ketones

Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, typically utilizing a nicotinamide (B372718) cofactor such as NADH or NADPH. google.com This method is a direct and highly effective route to this compound from its prochiral ketone precursor, 2-methoxyacetophenone (B1211565).

Research has identified numerous KREDs capable of performing this transformation with high selectivity. A patent for novel ketoreductases has specifically identified several enzymes, referenced by their amino acid sequences, that are capable of stereoselectively reducing 1-(2-methoxyphenyl)ethanone to 1-(2-methoxyphenyl)ethanol (B80116). google.com Among these, the ketoreductase with SEQ ID NO:72 was highlighted as particularly effective for this specific conversion. google.com KREDs are ubiquitous in nature and have been successfully applied in the synthesis of various chiral intermediates for the pharmaceutical industry. researchgate.net

The general mechanism involves the transfer of a hydride from the cofactor (NAD(P)H) to the carbonyl carbon of the ketone, guided by the enzyme's chiral active site to ensure the formation of the desired (R)-enantiomer. The oxidized cofactor is then regenerated by a secondary enzyme system, often integrated within a whole-cell catalyst or added as a separate component in isolated enzyme systems. nih.govsemanticscholar.org

Alcohol Dehydrogenase Applications in Stereoselective Transformations

Alcohol dehydrogenases (ADHs) are a superfamily of enzymes that includes ketoreductases and are widely used for the asymmetric reduction of ketones. scielo.br They are pivotal in chemo-enzymatic reaction sequences, where they perform the key stereoselective step. rsc.org By selecting an appropriate ADH, it is possible to synthesize either the (R) or (S) enantiomer of a target alcohol with excellent optical purity. rsc.orgrsc.org

For instance, ADHs sourced from organisms like Lactobacillus kefir or Rhodococcus ruber have demonstrated utility in producing chiral alcohols. rsc.org In a one-pot, two-step chemo-enzymatic process, the asymmetric reduction of an azido (B1232118) ketone intermediate by an ADH is the crucial step that establishes the chirality of the final amino alcohol product. rsc.org While not specifically detailed for this compound in the provided context, the principles are directly applicable. The reduction of the corresponding ketone, 2-methoxyacetophenone, by an (S)-selective ADH would yield the desired (R)-alcohol, following Prelog's rule. The versatility of ADHs makes them a cornerstone of biocatalytic synthesis of chiral alcohols. researchgate.net

Whole-Cell Biotransformations for Chiral Alcohol Production

Employing whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme isolation and the presence of endogenous systems for cofactor regeneration. nih.govsemanticscholar.orgresearchgate.net Various microorganisms, such as yeasts and bacteria, have been successfully used to reduce ketones to chiral alcohols. nih.govdokumen.pub

For example, yeasts like Saccharomyces cerevisiae (baker's yeast) are well-known whole-cell biocatalysts used for the asymmetric reduction of ketones. semanticscholar.org While specific data for the reduction of 2-methoxyacetophenone by whole cells is not extensively detailed in the provided search results, the reduction of analogous compounds like 4-methoxyacetophenone has been achieved with high conversion and enantiomeric excess using various yeast species. semanticscholar.orgnih.govresearchgate.net For example, Rhodotorula sp. has been used to reduce 4'-methoxyacetophenone (B371526) to its corresponding alcohol. semanticscholar.orgnih.gov The selection of the microbial strain is critical, as different organisms can exhibit opposite stereopreferences, yielding either the (R) or (S) product. researchgate.net The use of whole cells in biphasic systems, often incorporating ionic liquids, can further enhance substrate availability and product recovery, making the process more efficient. semanticscholar.orgnih.govnih.gov

| Organism/System | Substrate | Product | Enantiomeric Excess (ee) / Yield | Reference |

| Candida albicans CCT 0776 (immobilized) | (±)-1-(3-methoxyphenyl)ethanol | (R)-1-(3-methoxyphenyl)ethanol | 91% ee, 70% yield | scielo.br |

| Rhodotorula sp. AS2.2241 | 4'-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99.5% ee | semanticscholar.orgnih.gov |

| Daucus carota | Prochiral Ketones | Chiral Alcohols | High enantioselectivity | nih.gov |

Oxidative Kinetic Resolution Strategies for Enantiomer Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. In an oxidative kinetic resolution (OKR), a racemic alcohol is enzymatically oxidized, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity.

This strategy can be applied to produce this compound from its racemic mixture. The process would involve an (R)-selective alcohol oxidase or dehydrogenase that preferentially oxidizes the (S)-enantiomer back to the ketone, thereby enriching the (R)-alcohol. For example, a study on the deracemization of (±)-1-arylethanols utilized immobilized Candida albicans cells, which contain (S)-selective alcohol dehydrogenases, in a process of stereoinversion. scielo.br This approach, coupled with a reducing agent or a reductase, can convert the ketone formed from the (S)-alcohol back into the racemic alcohol, allowing for a theoretical yield of 100% for the desired (R)-enantiomer. scielo.br

Another approach involves using fungal aryl-alcohol oxidase (AAO) variants, which have been engineered to show increased activity on secondary alcohols for kinetic resolution. rsc.org Chemo-catalytic methods, such as using Mn(III) salen complexes or iron nanoparticles, have also proven effective for the OKR of various racemic secondary alcohols, demonstrating the versatility of this strategy. wiley.comresearchgate.net

| Catalyst System | Substrate | Result | Conversion / ee | Reference |

| Aryl-alcohol oxidase (AAO) variants | (±)1-(p-methoxyphenyl)-ethanol | Kinetic resolution for R-enrichment | E-values >15 | rsc.org |

| Chiral Mn(III) salen catalyst | (±)-1-(2-bromophenyl)ethanol | (R)-alcohol enrichment | 64% conversion, 99% ee | wiley.com |

| Iron Nanoparticles | Racemic 1-phenylethanol (B42297) | (R)-alcohol enrichment | 52% conversion, 71% ee | researchgate.net |

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity

The performance of natural enzymes is not always optimal for industrial applications. Enzyme engineering and directed evolution are powerful techniques used to improve enzyme properties such as activity, stability, and, crucially, enantioselectivity. portlandpress.com These methods involve making targeted mutations (site-directed mutagenesis) or random mutations (error-prone PCR) in the gene encoding the enzyme, followed by screening for variants with improved characteristics. portlandpress.com

For instance, ketoreductases have been engineered to enhance their catalytic efficiency and broaden their substrate scope. researchgate.net Computational simulations and structure-guided engineering have been used to design variants of fungal aryl-alcohol oxidase with increased activity towards secondary alcohols. rsc.org Similarly, ketoreductases have been engineered through directed evolution for the enantioselective synthesis of specific chiral alcohols for pharmaceuticals. portlandpress.com This approach of tailoring enzymes for specific reactions is critical for developing efficient and highly selective biocatalytic processes for producing compounds like this compound. nih.gov

Chemo-Catalytic Asymmetric Synthesis of this compound

Alongside biocatalytic methods, chemo-catalytic strategies provide a robust alternative for the enantioselective synthesis of chiral alcohols. These methods often rely on chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

A notable example is the asymmetric addition of a methyl group to an aldehyde. The enantioselective addition of methyltriisopropoxytitanium to 2-methoxybenzaldehyde (B41997), catalyzed by a chiral binaphthyl-based ligand (Ph-BINMOL), produces this compound. mmu.ac.uk This method is operationally simple and provides the target compound in high yield and excellent enantiomeric excess under mild conditions. mmu.ac.uk

Another powerful chemo-catalytic method is asymmetric transfer hydrogenation, which typically uses a chiral ruthenium complex as the catalyst and a hydrogen donor like isopropanol (B130326) or formic acid. acs.org This technique is widely applied for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

The table below summarizes a key chemo-catalytic finding for the synthesis of this compound.

| Catalyst System | Substrates | Product | Yield / ee | Reference |

| MeTi(OiPr)₃ / (Ra,S)-Ph-BINMOL | 2-methoxybenzaldehyde | This compound | 92% yield, 99.5% ee | mmu.ac.uk |

Additionally, the asymmetric Henry reaction, catalyzed by a chiral copper(II) complex, can produce (R)-1-(2-Methoxyphenyl)-2-nitroethanol from 2-methoxybenzaldehyde and nitromethane (B149229) with high yield and enantioselectivity. mdpi.com This nitroalcohol can then be further transformed into other valuable chiral compounds.

Chiral Ligand-Mediated Reactions

The efficacy of enantioselective reactions hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral catalytic environment. This complex then interacts with the substrate in a way that favors the formation of one enantiomer over the other. For the synthesis of this compound, ligands such as chiral amino alcohols, phosphines, and N-heterocyclic carbenes are complexed with metals like ruthenium, rhodium, or iridium. researchgate.netresearchgate.net For instance, ruthenium(II) complexes generated with chiral bis(phosphinite) ligands are effective catalysts in asymmetric transfer hydrogenation. researchgate.net Similarly, chiral 2,2'-bispyrrolidine-based salan ligands have been developed for use in asymmetric aryl transfer reactions to aldehydes. mdpi.com The specific geometry and electronic properties of the ligand are critical in determining the enantioselectivity of the reaction.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2'-methoxyacetophenone (B1218423), are among the most effective methods for producing enantiomerically enriched 1-(2-methoxyphenyl)ethanol. These reactions involve the addition of hydrogen across the carbonyl double bond, guided by a chiral catalyst.

In asymmetric hydrogenation, molecular hydrogen (H₂) is used directly. A notable example involves the use of a ruthenium(II)-indan-ambox complex, RuCl₂(indan-ambox)(PPh₃), as the catalyst. The hydrogenation of 2'-methoxyacetophenone using this system in 2-propanol with a potassium tert-butoxide base at room temperature under 5 atm of H₂ pressure yielded (R)-1-(2'-methoxyphenyl)ethanol with 93% enantiomeric excess (ee) and 82% conversion after 12 hours. rsc.org

Asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine mixture, to provide the hydride. researchgate.net Ruthenium complexes are particularly effective for this transformation. For example, a Ru(II) complex with a specific chiral bis(phoshinite) ligand has been shown to reduce 2-methoxyacetophenone to the corresponding alcohol with high enantioselectivity. researchgate.net Conversely, some catalyst systems are less effective for this specific substrate; the reduction of 2-methoxyacetophenone was found to be rather inefficient when using a catalyst system of [RuCl₂{PPh₂(OEt)}(Ph-pybox)]. mdpi.com This highlights the critical role of matching the substrate with the appropriate catalyst-ligand combination for optimal results.

| Catalyst | Ligand Type | Hydrogen Source | Conditions | Conversion (%) | Enantiomeric Excess (ee %) | Product | Reference |

|---|---|---|---|---|---|---|---|

| RuCl₂(indan-ambox)(PPh₃) | Ambox | H₂ (5 atm) | 2-propanol, t-BuOK, r.t., 12 h | 82 | 93 | This compound | rsc.org |

| [RuCl₂{PPh₂(OEt)}(Ph-pybox)] | Pybox/Phosphinite | Isopropanol | 82 °C | Reported as "rather inefficient" | 1-(2-Methoxyphenyl)ethanol | mdpi.com |

Catalytic Enantioselective Addition Reactions to Aldehydes

An alternative synthetic route involves the enantioselective addition of a methyl nucleophile to the carbonyl carbon of 2-methoxybenzaldehyde. This transformation can be catalyzed by chiral Lewis acids or organocatalysts.

One documented method employs a chiral (Ra,S)-Ph-BINMOL ligand in the presence of methyltriisopropoxytitanium as the methyl source. The reaction of 2-methoxybenzaldehyde with this system in diethyl ether at 0°C resulted in the formation of this compound. However, the enantioselectivity for this ortho-substituted substrate was modest, achieving a 56% ee. mmu.ac.uk This is lower than the enantioselectivity observed for other aromatic aldehydes in the same study, suggesting that the steric hindrance from the ortho-methoxy group poses a significant challenge for the catalyst system. mmu.ac.uk Other studies on the enantioselective addition of diethylzinc (B1219324) to 2-methoxybenzaldehyde have also been conducted, further exploring this synthetic avenue. scirp.org

| Methyl Source | Ligand/Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Product | Reference |

|---|---|---|---|---|---|---|

| MeTi(OiPr)₃ | (Ra,S)-Ph-BINMOL | Et₂O, 0°C | Not specified | 56 | This compound | mmu.ac.uk |

Resolution of Racemic 1-(2-Methoxyphenyl)ethanol

Resolution is a classical technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, enantiomerically pure components. This is often accomplished by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

Diastereomeric Crystallization Techniques

This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to different physical properties, one of the diastereomeric salts will preferentially crystallize from a suitable solvent.

While specific data on the diastereomeric resolution of 1-(2-methoxyphenyl)ethanol is sparse in the provided literature, the principle is well-established for structurally similar compounds. For instance, the resolution of racemic dimethyl 1-hydroxy-1-(2-methoxyphenyl)methylphosphonate, a closely related phosphonate (B1237965) analog, was achieved using the calcium salt of O,O′-dibenzoyl-(2R,3R)-tartaric acid [Ca(H-DBTA)₂] as a resolving agent. mdpi.com When conducted in ethyl acetate (B1210297), this process yielded the diastereomeric complex of the (R)-phosphonate with a 60% diastereomeric excess (de). mdpi.com Resolving agents like enantiopure mandelic acid are also commonly used for such separations with related aromatic amines and could be applicable here. researchgate.net After separation, the resolving agent is chemically removed to yield the enantiomerically enriched alcohol.

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC, GC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The separation occurs within a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus enabling their separation.

For 1-(2-methoxyphenyl)ethanol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective.

Chiral Gas Chromatography (GC): The enantiomers of 1-(2'-methoxyphenyl)ethanol have been successfully separated using a Supelco BETA DEX™ 120 chiral capillary column. rsc.org Under specific conditions (140°C column temperature), the (R)-isomer shows a retention time of 9.35 minutes, while the (S)-isomer has a retention time of 10.15 minutes, allowing for their clear distinction and quantification. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used. asianpubs.org While direct analysis of the alcohol is possible, separation can often be improved by derivatizing the alcohol with an achiral agent. For example, derivatives of the structurally similar 1-(2-methoxyphenyl)propanol have been effectively separated on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase (Chiral-2). scirp.org For related compounds, a Chiralcel OD-H column has also been used effectively. wiley-vch.de

| Method | Chiral Stationary Phase (CSP) | Conditions | Retention Time (R)-isomer (min) | Retention Time (S)-isomer (min) | Reference |

|---|---|---|---|---|---|

| Chiral GC | Supelco BETA DEX™ 120 | Column Temp: 140 °C; Carrier Gas: He | 9.35 | 10.15 | rsc.org |

Stereochemical Investigations and Control of R 1 2 Methoxyphenyl Ethanol

Advanced Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-1-(2-Methoxyphenyl)ethanol is crucial. A variety of sophisticated analytical methods are employed to quantify the enantiomeric excess (ee) and confirm the absolute configuration of this chiral alcohol.

Chiral chromatography is a cornerstone for determining the enantiomeric excess of this compound. This technique separates the (R) and (S) enantiomers, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the enantiomeric separation of 1-(2-methoxyphenyl)ethanol (B80116). Polysaccharide-based stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. For instance, a Daicel Chiralpak OD-H column with a mobile phase of n-hexane and isopropanol (B130326) (95:5) can be used to resolve the enantiomers, with detection at 214 nm. rsc.org In one reported analysis, the minor enantiomer had a retention time of 13.55 minutes, while the major (R)-enantiomer eluted at 14.57 minutes. rsc.org

Gas Chromatography (GC): Chiral gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), provides another robust method for assessing enantiomeric purity. Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are employed to achieve separation. For example, a Chirasil-DEX CB column can be used to separate the enantiomers of 1-(2-methoxyphenyl)ethanol. rsc.org The enantiomers are often derivatized, for instance, to their corresponding acetate (B1210297) esters, to improve volatility and separation. rsc.org

Table 1: Chiral Chromatography Conditions for this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Daicel Chiralpak OD-H | n-hexane/i-propanol (95/5) | UV (214 nm) | rsc.org |

| GC | Chirasil-DEX CB | Nitrogen | FID | rsc.org |

| GC | HP chiral-20B | Helium | FID | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis.

Chiral Shift Reagents: To differentiate enantiomers using NMR, chiral shift reagents, such as lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can be added to the sample. These reagents form diastereomeric complexes with the enantiomers, causing the signals in the NMR spectrum, particularly the methine proton, to split into two distinct sets of peaks, allowing for the determination of enantiomeric purity.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of atoms. researchgate.net By determining the absolute structure, the (R) or (S) configuration can be assigned unambiguously. researchgate.netnih.gov This method is particularly crucial when establishing a new synthetic route or when the absolute configuration cannot be reliably inferred from the synthesis.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This physical property, known as optical rotation, is a characteristic feature of enantiomers. The (R)- and (S)-enantiomers of a chiral molecule will rotate plane-polarized light to an equal but opposite degree. The specific rotation, [α], is a standardized value that can be used to characterize a chiral substance. For this compound, a positive specific rotation value is expected. rsc.org The magnitude of the measured rotation is directly proportional to the enantiomeric excess of the sample. While not as precise for quantitative ee determination as chromatography, it serves as a quick and valuable qualitative check of enantiomeric purity. nih.gov

X-ray Crystallography for Absolute Configuration Determination

Stereoinversion and Deracemization Processes for Enantiomerically Pure Products

The production of enantiomerically pure this compound can be achieved not only through direct asymmetric synthesis but also by manipulating racemic mixtures.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. One powerful approach is through biocatalytic methods. This can involve a stereoinversion process where one enantiomer is selectively oxidized to the corresponding ketone (2'-methoxyacetophenone), which is then asymmetrically reduced back to the desired enantiomer. scielo.brasm.org For example, a biocatalytic cascade using an oxidase that selectively oxidizes the (S)-enantiomer, coupled with a ketoreductase that reduces the resulting ketone to the (R)-enantiomer, can effectively deracemize a racemic mixture of 1-(2-methoxyphenyl)ethanol. scielo.brcsic.es

Stereoinversion specifically refers to the conversion of one enantiomer into the other. This can be a key step within a deracemization process. asm.org For instance, certain alcohol dehydrogenases (ADHs) can catalyze the oxidation of (S)-1-(2-methoxyphenyl)ethanol to 2'-methoxyacetophenone (B1218423), and a different, stereoselective ADH can then reduce the ketone to this compound. asm.orgresearchgate.net This sequential or concurrent use of enzymes with opposing stereoselectivities allows for the complete conversion of a racemate to the desired (R)-enantiomer. rsc.org

Factors Influencing Enantioselectivity in Syntheses of this compound

The success of an asymmetric synthesis in producing this compound with high enantiomeric excess depends on several critical factors.

Catalyst and Ligand Structure: In catalytic asymmetric reductions of 2'-methoxyacetophenone, the choice of catalyst and the structure of the chiral ligand are paramount. For metal-catalyzed hydrogenations, the metal center (e.g., Ruthenium, Iron) and the chiral phosphine (B1218219) ligands (e.g., DuPHOS) create a chiral environment that dictates the facial selectivity of hydride attack on the prochiral ketone. wiley-vch.de In biocatalytic reductions, the specific enzyme (e.g., alcohol dehydrogenase, ketoreductase) and its active site architecture determine the enantioselectivity. researchgate.net Even minor changes to the catalyst or ligand structure can significantly impact, or even invert, the stereochemical outcome. nih.gov

Temperature: Reaction temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess because the energy difference between the diastereomeric transition states leading to the (R) and (S) products becomes more significant relative to the available thermal energy. nih.gov However, this can come at the cost of a slower reaction rate. nih.gov Optimization studies often involve screening various temperatures to find the best balance between enantioselectivity and reaction efficiency. researchgate.netacs.orgnih.gov

Table 2: Influence of Reaction Parameters on Enantioselectivity

| Factor | Effect on Enantioselectivity | Example | Reference |

|---|---|---|---|

| Catalyst/Ligand | The chiral ligand's structure creates a specific 3D environment, directing the reaction to form one enantiomer preferentially. | Use of (S,S)-Me-DuPHOS ligand with Fe(OAc)₂ in the reduction of 2'-methoxyacetophenone. | wiley-vch.de |

| Temperature | Lower temperatures generally increase the energy difference between diastereomeric transition states, leading to higher ee. | Increasing temperature from room temperature to 60°C maintained high ee while increasing conversion. | acs.org |

| Solvent | Solvent polarity and coordination can stabilize or destabilize transition states, affecting the stereochemical outcome. | A water-isopropanol solvent system improved ee in a transfer hydrogenation reaction. | acs.org |

Mechanistic Studies of Reactions Involving R 1 2 Methoxyphenyl Ethanol

Reaction Pathway Elucidation and Intermediate Identification

The elucidation of reaction pathways for transformations involving (R)-1-(2-Methoxyphenyl)ethanol often involves a combination of spectroscopic techniques and kinetic studies. In ruthenium-catalyzed hydrogen transfer reactions, which are pivotal for the racemization of secondary alcohols in dynamic kinetic resolution processes, the formation of intermediate species has been directly observed. diva-portal.org

For instance, in reactions catalyzed by ruthenium complexes, the formation of a ruthenium alkoxide complex is a key step. The coordination of the chiral alkoxide, derived from the alcohol, to the ruthenium center has been confirmed by the observation of diastereotopic groups in NMR spectroscopy at low temperatures. diva-portal.org This indicates a direct interaction and formation of a distinct intermediate that is crucial for the subsequent steps of the catalytic cycle.

Further investigations into these ruthenium-catalyzed systems have identified both alkoxide and alkoxyacyl intermediates through NMR spectroscopy and in situ FT-IR measurements. diva-portal.org The detection of these intermediates provides strong evidence for specific mechanistic pathways, such as those involving CO assistance in the racemization process. The rapid formation of these alkoxide complexes, often within minutes at room temperature, highlights the efficiency of these catalytic systems. diva-portal.org

In a different context, the enzymatic oxidation of related secondary aryl alcohols by aryl-alcohol oxidase (AAO) also proceeds through a well-defined pathway. The mechanism involves a concerted hydroxyl proton transfer and a stereoselective hydride abstraction from the benzylic position. csic.esrsc.org While direct intermediates involving this compound are not detailed, the study of analogous substrates like (S)-1-(p-methoxyphenyl)-ethanol provides a clear picture of the reaction steps. csic.esrsc.org

The pyrolysis of lignin (B12514952) model compounds, which share structural similarities with this compound, offers another perspective on reaction pathways, albeit under thermal conditions. Studies on compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-ethanol have proposed radical reaction pathways initiated by the homolytic cleavage of the Cβ–O bond. researchgate.net While not directly involving the title compound, these studies on related structures help in understanding potential degradation or transformation pathways under high-energy conditions.

Role of Substrate and Catalyst Interactions in Stereoselectivity

The stereochemical outcome of reactions involving this compound is profoundly influenced by the interactions between the substrate and the catalyst, whether it be a metallic complex or an enzyme.

In enzymatic reactions, the stereoselectivity is often exceptionally high. For example, aryl-alcohol oxidase (AAO) exhibits a strong preference for the oxidation of the (S)-enantiomer of secondary aryl alcohols, leaving the (R)-enantiomer largely unreacted. csic.esrsc.orgcsic.es This selectivity is attributed to the specific binding of the substrate in the enzyme's active site. csic.es The catalytic mechanism involves the abstraction of the pro-R hydrogen, which leads to the selective oxidation of the S-enantiomer. rsc.org Computational docking studies have shown that for (S)-1-(p-methoxyphenyl)ethanol, steric hindrance between the α-methyl group and amino acid residues like Phe501 prevents the molecule from adopting a catalytically competent orientation for oxidation of the R-enantiomer. csic.es By mutating such residues, for instance to an alanine (B10760859) (F501A variant), the active site can be enlarged, which in some cases improves the activity towards secondary alcohols. csic.es

The table below summarizes the conversion and enantiomeric excess for the oxidation of racemic 1-(p-methoxyphenyl)-ethanol by native and variant AAO enzymes, highlighting the enzyme's selectivity.

| Enzyme | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) of remaining (R)-enantiomer |

| Native AAO | 2 h | 3 | 2% |

| F501A variant | - | - | - |

| I500A variant | 4 h | ~50 | >99% |

| I500M/F501W variant | 75 min | >99% (of S-enantiomer) | >99% |

Data sourced from studies on (±)1-(p-methoxyphenyl)-ethanol, a close structural analog. csic.esrsc.org

In the realm of organometallic catalysis, the stereoselectivity in hydrogen transfer reactions is governed by the coordination of the alcohol to the chiral metal center. diva-portal.org The formation of diastereomeric alkoxide complexes is a direct consequence of this interaction. The specific geometry of the catalyst's ligand sphere dictates which enantiomer of the alcohol reacts preferentially, or in the case of racemization, facilitates the interconversion between the two enantiomers.

Kinetic Isotope Effect (KIE) Analysis in Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining steps of a reaction and understanding which bonds are broken or formed during this critical phase. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

In the context of reactions analogous to those involving this compound, KIE analysis has provided significant mechanistic insights. For the oxidation of p-methoxybenzyl alcohol by aryl-alcohol oxidase (AAO), a primary KIE was observed only for the (R)-α-deuterated enantiomer, confirming that the hydride transfer from the Cα-position is highly stereoselective and part of the rate-determining step. csic.es The KIE values for the AAO reduction kinetic constants are presented below.

| Substrate | Dkred (KIE on reduction rate) | DKd (KIE on dissociation constant) |

| (R)-[α-²H]-p-methoxybenzyl alcohol | 5.8 ± 0.6 | 1.1 ± 0.2 |

| (S)-[α-²H]-p-methoxybenzyl alcohol | 1.2 ± 0.1 | 1.1 ± 0.1 |

| [α-²H₂]-p-methoxybenzyl alcohol | 6.0 ± 0.7 | 1.2 ± 0.2 |

Data from a study on p-methoxybenzyl alcohol oxidation by AAO. csic.es

These results demonstrate a significant isotope effect when the pro-R hydrogen is replaced by deuterium, indicating that the C-H bond at this position is broken in the rate-limiting step. csic.es The lack of a significant KIE for the S-deuterated isomer reinforces the high stereoselectivity of the hydride abstraction. csic.es

Studies on the acid-catalyzed hydrolysis of deuterated 2-(4-methoxyphenyl)oxiranes showed inverse KIEs (kH/kD < 1), which is consistent with a rate-limiting ring-opening to form a carbocation intermediate, a process that involves a change in hybridization at the carbon atom from sp² to sp³. arkat-usa.org

Computational Chemistry Approaches to Mechanistic Understanding (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing a detailed, atomistic view of reaction mechanisms.

For the enzymatic oxidation of secondary aryl alcohols by AAO, computational simulations have been instrumental. Adaptive-PELE (Protein Energy Landscape Exploration) simulations were used to model the diffusion of (S)-1-(p-methoxyphenyl)-ethanol from the solvent into the enzyme's active site. csic.esrsc.org These simulations identified key amino acid residues, such as Ile500, that have significant contact with the substrate during its transit, guiding subsequent site-directed mutagenesis experiments to engineer more efficient enzyme variants. csic.esrsc.org Furthermore, docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have helped to rationalize the observed stereoselectivity by comparing the binding energies and geometries of the R and S enantiomers in the active site. csic.es These models revealed that steric clashes can prevent the non-preferred enantiomer from achieving a catalytically productive orientation. csic.es

In the study of lignin model compound pyrolysis, DFT calculations have been used to determine the bond dissociation energies (BDE) of various bonds within the molecule. For a β-O-4 lignin dimer model, calculations showed the Cβ-O bond to be the weakest, suggesting its cleavage as the initial step in the thermal degradation process. researchgate.net DFT was also employed to calculate the energy barriers for various proposed radical reaction pathways, helping to identify the most likely degradation routes. researchgate.net

Similarly, in the electrochemical degradation of lignin model compounds, DFT calculations have supported the proposed reaction mechanisms by providing energetic details of the intermediates and transition states. rsc.org For ruthenium-catalyzed reactions, DFT calculations have been used to evaluate the feasibility of different proposed catalytic cycles, such as those involving cis-dihydride versus trans-dihydride intermediates, by comparing the calculated theoretical turnover frequencies with experimental data. dtu.dk

Applications of R 1 2 Methoxyphenyl Ethanol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

The enantiomerically pure nature of (R)-1-(2-Methoxyphenyl)ethanol makes it an ideal starting material for the synthesis of complex molecular architectures where precise control of stereochemistry is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit distinct biological activities. Therefore, the ability to selectively synthesize one enantiomer over the other is a critical aspect of modern drug discovery and development.

Precursor in the Stereoselective Synthesis of Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic routes that utilize chiral precursors like this compound. This compound serves as a key intermediate in the stereoselective synthesis of various active pharmaceutical ingredients (APIs) and their precursors.

(S)-Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. jocpr.com The synthesis of the key intermediate, (S)-1-(3-methoxyphenyl)ethylamine, can be achieved from (R)-1-(3-methoxyphenyl)ethanol. scielo.br One biocatalytic approach involves the deracemization of (±)-1-(3-methoxyphenyl)ethanol to produce the (R)-enantiomer with high enantiomeric excess (91% ee) and a yield of 70%. scielo.br This (R)-alcohol is then converted to the desired (S)-amine precursor through a two-step sequence involving a Mitsunobu reaction, which proceeds with inversion of configuration, followed by hydrolysis. scielo.br This method provides (S)-1-(3-methoxyphenyl)ethylamine in 60% yield and 91% ee. scielo.br

| Reaction Step | Reagents/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Deracemization | Candida albicans CCT 0776, ketoreductase | (R)-1-(3-Methoxyphenyl)ethanol | 70 | 91 |

| Mitsunobu Reaction & Hydrolysis | 1. Phthalimide, DEAD, PPh3; 2. Hydrazine | (S)-1-(3-Methoxyphenyl)ethylamine | 60 | 91 |

Table 1: Synthesis of (S)-Rivastigmine Precursor from (R)-1-(3-Methoxyphenyl)ethanol. scielo.br

(S)-Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. Chiral secondary alcohols are recognized as important precursors for the synthesis of drugs like (S)-fluoxetine. scielo.br While direct synthesis of (S)-fluoxetine intermediates from this compound is not extensively detailed in the provided results, the general utility of chiral aryl ethanols in the synthesis of such compounds is well-established. scielo.br The synthesis of (S)-fluoxetine often involves intermediates that can be derived from chiral alcohols through various chemical transformations.

The application of this compound and its analogs extends beyond the synthesis of rivastigmine (B141) and fluoxetine. The chiral 1,2-amino alcohol moiety, which can be derived from chiral alcohols, is a common structural motif in a wide range of pharmaceutical drugs. acs.org For instance, (R)-salbutamol, a β2-adrenergic receptor agonist for treating asthma, and (R)-denopamine, used for hemodynamic imbalances, both contain this critical pharmacophore. acs.org The enantioselective reduction of α-azido ketones, which can be prepared from the corresponding acetophenones, using biocatalysts like Daucus carota provides access to chiral azido (B1232118) alcohols. researchgate.net These intermediates can then be converted to the corresponding chiral amines, which are precursors to various bioactive molecules. researchgate.net

Synthesis of (S)-Fluoxetine Intermediates

Development of Functionalized Derivatives of this compound

The chemical versatility of this compound allows for the development of a wide array of functionalized derivatives with potential applications in various areas of chemical synthesis.

One notable example is the synthesis of (R)-1-(2-Methoxyphenyl)-2-nitroethanol. This derivative can be prepared through an asymmetric Henry (nitroaldol) reaction, catalyzed by a chiral copper(II) complex. This reaction has been shown to produce the desired β-nitroalcohol with high yield (92%) and excellent enantioselectivity (90% ee). mdpi.com The nitro group in this derivative is a versatile functional group that can be further transformed into other functionalities, such as an amino group, opening up pathways to a variety of chiral amino alcohols.

Another class of derivatives includes those where the hydroxyl group is converted into an amine. For example, (S)-2-(Benzyl(methyl)amino)-1-(2-methoxyphenyl)ethanol can be synthesized via asymmetric hydrogenation of the corresponding α-amino ketone. rsc.org These chiral amino alcohol derivatives are valuable intermediates in their own right.

| Derivative | Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-1-(2-Methoxyphenyl)-2-nitroethanol | Asymmetric Henry Reaction | Chiral Cu(II)-aziridine phosphine (B1218219) oxide complex | 92 | 90 |

| (S)-2-(Benzyl(methyl)amino)-1-(2-methoxyphenyl)ethanol | Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Ligand | >99 | >99 |

Table 2: Examples of Functionalized Derivatives of this compound. mdpi.comrsc.org

Application as a Chiral Ligand in Catalytic Systems

Chiral ligands play a pivotal role in asymmetric catalysis, a field that utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The hydroxyl group of this compound can be used as an anchor point for the synthesis of more complex chiral ligands.

While the direct use of this compound as a ligand is not as common, its derivatives are employed in various catalytic systems. For instance, chiral N-heterocyclic carbene (NHC) ligands derived from chiral backbones have shown high catalytic activities and good enantioselectivities in a range of metal-catalyzed asymmetric reactions. researchgate.net The synthesis of such ligands can potentially start from chiral precursors like this compound.

Furthermore, chiral prolinamide ligands, which can be synthesized from proline and a chiral amine, have been used in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. acs.org The chiral amine precursor for such a ligand could, in principle, be derived from this compound. These catalytic systems are highly effective in the enantioselective reduction of ketones to produce chiral alcohols. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.